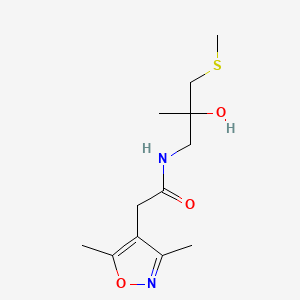

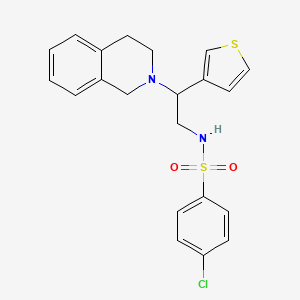

![molecular formula C13H12ClN5O B2537906 6-(2-氯苯甲基)-3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 1060184-38-4](/img/structure/B2537906.png)

6-(2-氯苯甲基)-3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class. This class of compounds has been the subject of research due to their potential biological activities. For instance, derivatives of this class have been studied for their antiallergy activities, as seen in the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, which showed promising antiallergic properties and low toxicity . Additionally, these derivatives have been investigated for their affinity toward A1 adenosine receptors, with certain 1,2,3-triazolo[4,5-d]pyrimidine derivatives demonstrating high affinity and selectivity for this receptor subtype .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from various precursors. For example, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones was achieved by reacting 1,3,4-thiadiazol-5-amines with other reagents to yield compounds with antiallergic activities . Similarly, the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives with high affinity toward A1 adenosine receptors involved the nucleophilic substitution of 7-chloro compounds with appropriate amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system. The substitution pattern on this core, such as the presence of a 2-chlorobenzyl group at the 3 position, significantly influences the biological activity of these molecules. X-ray crystallography has been used to determine the stereostructure of related compounds, providing insights into their three-dimensional conformation and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of triazolo[4,5-d]pyrimidine derivatives includes various transformations such as alkylation and rearrangement reactions. For instance, the Dimroth rearrangement was observed in the synthesis of triazolo[1,5-a]pyrimidinones from 6-cyano-1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-ones, demonstrating the versatility of these compounds in undergoing structural changes under different reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups such as cyano, amino, and chlorobenzyl groups can affect properties like solubility, melting point, and reactivity. Techniques such as NMR, IR, UV, MS, and elemental analyses are employed to characterize the synthesized compounds and confirm their structures . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds when evaluated for their biological activities.

科学研究应用

杂芳环化和新衍生物的合成

研究深入探讨了新型嘧啶衍生物的合成,包括三唑并嘧啶酮,重点介绍了这些化合物可以进行的反应的多样性以及它们在创建具有多种生物活性的新化学实体中的潜在用途。例如,El-Agrody 等人 (2001) 的研究探索了与 4-羟基香豆素的杂芳环化,从而创造了新的吡喃并[2,3-d]嘧啶和三唑并嘧啶,表明这些化合物在合成化学中的多功能性及其潜在的抗菌活性 El-Agrody 等人,2001。

结构和机理见解

研究还集中在嘧啶衍生物的结构阐明和反应机理上。Lashmanova 等人 (2019) 讨论了噻唑并嘧啶重排为三唑并嘧啶,提供了对这些化合物的结构转化和化学行为的见解 Lashmanova 等人,2019。

潜在的抗哮喘剂

对三唑并嘧啶的研究已经扩展到对其作为潜在治疗剂的评估。Medwid 等人 (1990) 发现某些 5-芳基-2-氨基[1,2,4]三唑并嘧啶表现出作为介质释放抑制剂的活性,突出了它们作为抗哮喘剂的潜力。这项研究强调了三唑并嘧啶在治疗哮喘等疾病中的治疗可能性 Medwid 等人,1990。

抗菌和抗真菌活性

进一步的研究表明,嘧啶衍生物具有显着的抗菌和抗真菌特性。Mahmoud 和 El-Shahawi (2008) 的一项研究探讨了嘧啶-2-硫酮衍生物在合成新的稠合噻唑并嘧啶中的效用,揭示了这些化合物在对抗微生物感染中的潜力 Mahmoud & El-Shahawi,2008。

抗结核和抗病毒应用

寻找新的抗结核和抗病毒剂也导致了对三唑并嘧啶衍生物的探索。Titova 等人 (2019) 合成了 5-甲基-7-(噻吩-2-基)-4,7-二氢[1,2,4]三唑并嘧啶-6-羧酸乙酯的结构类似物,评估了它们的结核抑制作用并分析了构效关系。这些发现表明,三唑并嘧啶衍生物可能是开发新型抗结核药物的有希望的候选者 Titova 等人,2019。

在超临界二氧化碳中的合成

还探索了创新的合成方法,例如 Baklykov 等人 (2019) 的工作,他们报道了在超临界二氧化碳中合成 5-甲基-1,2,4-三唑并嘧啶-7(4H)-酮。该方法代表了对传统合成的环保替代方案,突出了绿色化学在开发新化合物中的重要性 Baklykov 等人,2019。

作用机制

Target of action

Compounds like this often target enzymes or receptors in the body. For example, some triazolopyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Mode of action

These compounds typically work by binding to their target, thereby inhibiting its function. For instance, if the target is an enzyme, the compound might bind to the active site of the enzyme, preventing it from catalyzing its usual reaction .

Biochemical pathways

The inhibition of the target can affect various biochemical pathways. In the case of CDK inhibitors, they can halt cell cycle progression, preventing cells from dividing and potentially slowing the growth of tumors .

Result of action

The ultimate effect of the compound will depend on its specific mechanism of action. CDK inhibitors, for example, can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .

生化分析

Biochemical Properties

It is known that triazolo[4,5-d]pyrimidine derivatives can inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase . This suggests that 6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one may interact with enzymes and proteins, influencing their function.

Cellular Effects

Preliminary studies suggest that this compound may have antiproliferative activity against several cancer cell lines

Molecular Mechanism

Based on its structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it is hypothesized that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

属性

IUPAC Name |

6-[(2-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQGJWCUVRUWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3Cl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

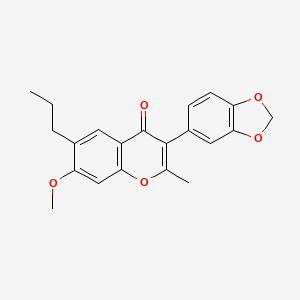

![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)

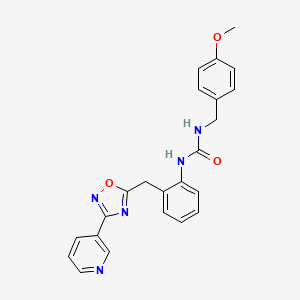

![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)

![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)

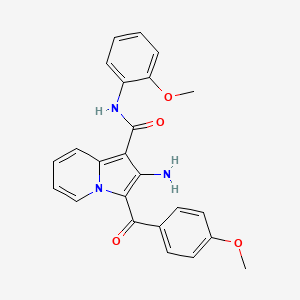

![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)